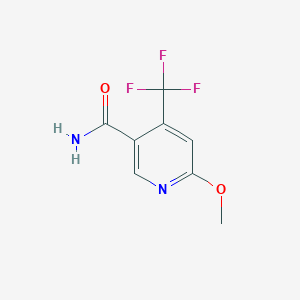

6-Methoxy-4-(trifluoromethyl)nicotinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those related to 6-Methoxy-4-(trifluoromethyl)nicotinamide, involves complex chemical processes. For instance, Abdel-Aziz (2007) describes a method where 2-methoxy-3-cyanopyridines undergo Lewis acid-promoted nucleophilic displacement reactions with various organo cuprates, leading to trisubstituted nicotinonitriles. Subsequent hydrolysis yields nicotinic acid and nicotinamide derivatives (Abdel-Aziz, 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives reveals critical insights into their chemical behavior. Cobo et al. (2008) highlight the almost identical bond lengths and molecular conformations between ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfanyl counterpart, underlining the importance of polarized electronic structures in determining crystal structures (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, indicating a rich array of properties. Ross (1967) elaborates on the preparation of several 6-substituted nicotinamides, showcasing their moderate activity against certain leukemia strains, which hints at their chemical reactivity and potential applications beyond the scope of this analysis (Ross, 1967).

Physical Properties Analysis

The physical properties, such as crystallinity and hydrogen bonding patterns, are crucial for understanding the behavior of these compounds. For example, Hökelek et al. (2010) discuss the trigonal-bipyramidal geometry of a zinc(II) complex with nicotinamide ligands, emphasizing the extensive hydrogen bonding that stabilizes the crystal structure (Hökelek et al., 2010).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives are influenced by their molecular structure. Staab et al. (1986) synthesized nicotinamide coenzyme models, revealing the interactions between nicotinic ester units and their spectroscopic properties, which are vital for understanding the chemical behavior of these compounds (Staab et al., 1986).

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- Summary of Application : 6-Methoxy-4-(trifluoromethyl)nicotinamide is often used as a building block in chemical synthesis . It’s a part of a collection of unique chemicals provided for early discovery researchers .

- Methods of Application : The specific methods of application can vary widely depending on the context of the chemical synthesis. It’s typically used where a trifluoromethylpyridine structure is beneficial .

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include 6-Methoxy-4-(trifluoromethyl)nicotinamide, have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products .

- Methods of Application : These compounds are typically applied in the form of pesticides in the agrochemical industry, and as active ingredients in pharmaceuticals .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Proteomics Research

- Summary of Application : 6-Methoxy-4-(trifluoromethyl)nicotinamide is used as a specialty product for proteomics research .

- Methods of Application : The specific methods of application can vary widely depending on the context of the proteomics research. It’s typically used where a trifluoromethylpyridine structure is beneficial .

-

Pest Control

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include 6-Methoxy-4-(trifluoromethyl)nicotinamide, have superior pest control properties when compared to traditional phenyl-containing insecticides .

- Methods of Application : These compounds are typically applied in the form of pesticides .

- Results or Outcomes : The effects of these compounds on pests have earned them a unique place in the arsenal of the discovery chemist .

-

Organic Compounds Development

- Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . 6-Methoxy-4-(trifluoromethyl)nicotinamide, being a fluorinated compound, plays a significant role in these developments .

- Methods of Application : The specific methods of application can vary widely depending on the context of the organic compounds development. It’s typically used where a trifluoromethylpyridine structure is beneficial .

- Results or Outcomes : The outcomes also depend on the specific development it’s being used in. The product of the development will vary based on the other reactants and conditions .

-

Proteomics Research

- Summary of Application : 6-Methoxy-4-(trifluoromethyl)nicotinamide is used as a specialty product for proteomics research .

- Methods of Application : The specific methods of application can vary widely depending on the context of the proteomics research. It’s typically used where a trifluoromethylpyridine structure is beneficial .

- Results or Outcomes : The outcomes also depend on the specific research it’s being used in. The product of the research will vary based on the other reactants and conditions .

Safety And Hazards

Propiedades

IUPAC Name |

6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLNKWOUCVJBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379518 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(trifluoromethyl)nicotinamide | |

CAS RN |

175204-87-2 | |

| Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

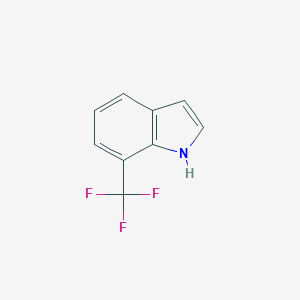

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)